Pentamidine dihydrochloride
Overview
Description
MP601205 dihydrochloride, also known as pentamidine dihydrochloride, is an antimicrobial agent that interferes with DNA biosynthesis. It is known for its potent activity against parasites such as Leishmania infantum and Trypanosoma species. This compound is also a selective inhibitor of protein tyrosine phosphatases and phosphatase of regenerating liver .
Scientific Research Applications
MP601205 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving DNA biosynthesis inhibition.
Biology: Employed in studies related to parasitic infections, particularly those caused by Leishmania and Trypanosoma species.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as Gambian trypanosomiasis, antimony-resistant leishmaniasis, and Pneumocystis carinii pneumonia.
Industry: Utilized in the development of antimicrobial agents and other pharmaceutical products
Mechanism of Action
Pentamidine is thought to interfere with nuclear metabolism, producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins . It is believed that positively charged lipophilic diamidines can kill trypanosomes by interacting with RNA, and DNA, and membrane phospholipids, all are negative charge carrying intracellular targets .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MP601205 dihydrochloride involves the reaction of pentamidine with hydrochloric acid to form the dihydrochloride salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of MP601205 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in batch reactors, followed by crystallization and purification steps to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
MP601205 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert MP601205 dihydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
- Pentamidine isethionate
- Pentamidine dimesylate
- Pentamidine-d4 dihydrochloride
Uniqueness
MP601205 dihydrochloride is unique due to its potent and selective inhibition of protein tyrosine phosphatases and phosphatase of regenerating liver. This specificity makes it a valuable tool in research and potential therapeutic applications. Compared to similar compounds, MP601205 dihydrochloride exhibits higher efficacy in inhibiting parasitic growth and inducing programmed cell death in parasites .
Properties
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWURPQUPKQFGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964635 | |
Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50357-45-4 | |
Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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